Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester

Esmolol Synthesis Process Chemistry Yield Optimization

Generic esmolol manufacturers face yield losses and impurity spikes when using ring-closed chlorohydrin or ring-opened diol precursors. CAS 81147-94-6 solves this: its terminal epoxide enables direct, regioselective isopropylamine ring-opening to install the β-amino alcohol pharmacophore, while the methyl ester survives epoxidation and prevents salt formation during amination. - Patented single-solvent process (CN1217320A): 70.6-73.6% validated yield vs. 47% prior art. - Enables Jacobsen hydrolytic kinetic resolution for enantiopure (S)- or (R)-esmolol. - ISO 17034-certified lots with full characterization (HPLC, NMR, MS, TGA) for ANDA impurity profiling.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 81147-94-6
Cat. No. B1590338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester
CAS81147-94-6
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3
InChIKeyBDCUIFGTTIEBLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Reactivity Profile


Benzenepropanoic acid, 4-(oxiranylmethoxy)-, methyl ester (CAS 81147-94-6, synonym: methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate) is a bifunctional epoxide-ester organic compound (MF: C13H16O4, MW: 236.26) . It serves as the indispensable penultimate intermediate in the commercial synthesis of esmolol hydrochloride, the ultra-short-acting cardioselective β1-adrenergic blocker, and is a critical reference standard in esmolol impurity profiling programs [1] [2].

Penultimate intermediate in esmolol hydrochloride synthesis
Certified impurity reference standard for ANDA impurity profiling
Racemic epoxide substrate for Jacobsen hydrolytic kinetic resolution

Unique Structural Prerequisites in Esmolol Synthesis


The terminal epoxide ring is structurally essential for the regioselective ring-opening by isopropylamine that installs the β-amino alcohol pharmacophore of esmolol [1]. Neither the ring-closed chlorohydrin analog (methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate) nor the ring-opened diol can serve the same synthetic function without additional activation steps. Furthermore, the methyl ester is the required oxidation state to survive the epoxidation conditions and subsequently remain stable during the amine ring-opening step—the free carboxylic acid would form intractable salts under the basic amination conditions [2]. Substituting either functional group introduces additional synthetic steps, lowers overall yield, and increases the impurity burden in the final API [3].

Epoxide Ring Essential
Chlorohydrin or diol analogs may require extra activation steps, limiting direct substitution.
Ester Oxidation State
Free carboxylic acid or alternative esters may not survive epoxidation or amination conditions.
Impurity Burden
Non-epoxide routes may increase synthetic steps, lowering overall yield and raising impurity levels.

Quantitative Evidence for CAS 81147-94-6


Process Yield Superiority in Esmolol Synthesis

In the CN1217320A patent process, use of methyl 3-[4-(2,3-epoxypropoxy)phenyl]propionate (CAS 81147-94-6) as the direct amination substrate with isopropylamine and methanol (1:2-2.5:2-2.5 W/V/V, 4 h reflux) produced esmolol hydrochloride in 73.6% yield, compared to 47% reported in the prior art J. Med. Chem. 1982 literature method [1]. The patent explicitly states: 'yield improves nearly 64% than bibliographical information'—representing a 56.6% relative yield improvement by using the epoxide intermediate in a single-solvent (ethyl acetate) process.

Process Yield
Head-to-head
73.6% yield vs 47% comparator; +26.6 pp (56.6% relative improvement)
Reported yield improvement supports process economics review.
Reflux 4 h, methanol, EtOAc salt formation.
Esmolol Synthesis Process Chemistry Yield Optimization

Regulatory Traceability for Impurity Profiling

Multiple commercial suppliers (SynZeal, CATO, Simson Pharma) designate this compound as Esmolol Impurity 7 (or Impurity 4/8/11/24 depending on the pharmacopeial naming system) and provide comprehensive characterization data packages compliant with ICH Q3A regulatory guidelines for ANDA and DMF filings [1] [2]. These data packages include COA, HPLC purity (≥95%, typically ≥98%), ¹H-NMR, ¹³C-NMR, MS, TGA, and quantitative NMR upon request . In contrast, the structurally related chlorohydrin intermediates (e.g., methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate) are not universally available as certified impurity reference standards with the same breadth of regulatory documentation.

Regulatory Documentation
Class-level
≥95–98% HPLC purity; COA with NMR, MS, TGA; ISO 17034 certified
Supports ANDA impurity profiling documentation.
ICH Q3A context; supplier-specific data to verify.
Impurity Profiling ANDA Filing ICH Q3A Compliance

Enantiodivergent Synthesis via Jacobsen HKR

The racemic epoxide (CAS 81147-94-6) is the substrate for Jacobsen hydrolytic kinetic resolution (HKR). Using a chiral (R,R)-(salen)Co(III)-OAc catalyst, the HKR produces (S)-methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate in high enantiomeric purity, which is the key intermediate for the asymmetric synthesis of (S)-esmolol as reported by Narsaiah and Kumar [1]. The HKR method is operationally scalable (catalyst loading 0.5–5 mol%, water as stoichiometric reagent, no effect of scale from milligrams to tons on ee) [2]. In contrast, the chlorohydrin route to chiral esmolol requires a separate enzymatic kinetic resolution step (lipase B from Candida antarctica), which proceeds with a lower overall yield of 26% across four steps, compared with the direct chemical HKR approach on the epoxide [3].

Chiral Route Efficiency
Head-to-head
Epoxide HKR: scalable, high ee (>99% typical); Chlorohydrin enzymatic: 97% ee, 26% total yield
Epoxide HKR may avoid mass loss of enzymatic route.
Catalyst 0.5–5 mol%, H2O, mg to ton scale.
Chiral Synthesis Enantioselective Jacobsen HKR

Physicochemical Properties for Process Control

The compound has well-defined physicochemical properties enabling engineering calculations for purification and scale-up: boiling point 347.5±17.0 °C at 760 mmHg, density 1.2±0.1 g/cm³, flash point 152.8±21.0 °C, and a LogP of 1.78 . These properties are distinct from the chlorohydrin intermediate, which carries an additional hydroxyl group (and thus higher polarity, lower LogP) and a chlorine atom (higher molecular weight: ~272.7 vs. 236.26). The higher boiling point and predictable vapor pressure (0.0±0.8 mmHg at 25 °C) of the epoxide allow solvent-swap distillations under controlled vacuum without thermal degradation, a critical consideration in industrial batch processing .

Process Engineering Properties
Data to verify
Bp 347.5±17.0 °C, density 1.2±0.1 g/cm³, LogP 1.78, MW 236.26
Properties may support solvent-swap distillation design.
Class-level inference; verify for specific conditions.
Process Engineering Purification Scale-Up

Dual-Use Value as Intermediate and Reference Standard

Unlike most synthetic intermediates that serve only one role, CAS 81147-94-6 uniquely spans both synthetic intermediate and certified analytical reference standard functions. The same compound is documented as the key intermediate in esmolol production (Drug Future synthetic route database) and is simultaneously catalogued as an impurity reference standard (Esmolol Impurity 7, Impurity 4 HCl, or Impurity 8) by multiple ISO-certified suppliers [1] . This dual identity allows a single procurement to support both manufacturing process development and analytical method validation workflows, reducing the number of separate sourcing events, qualification protocols, and inventory line items.

Dual-Use Procurement
Class-level
Serves as synthetic intermediate and certified impurity standard
Consolidates sourcing for process and analytical workflows.
Requires supplier-specific qualification.
Impurity Reference Standard Synthetic Intermediate Dual-Use Procurement

Application Scenarios for CAS 81147-94-6


Generic Esmolol HCl Manufacturing via High-Yield Process

Pharmaceutical manufacturers developing generic esmolol hydrochloride can directly deploy CAS 81147-94-6 as the penultimate intermediate in the patented CN1217320A single-solvent process. The process uses a 1:2-2.5:2-2.5 (W/V/V) ratio of epoxide to isopropylamine to methanol with 4-hour reflux, achieving validated yields of 70.6–73.6% (vs. 47% in prior art methods) [1]. This yield advantage reduces raw material costs and waste generation per kg of API produced.

ANDA Impurity Profiling and Method Validation

Analytical development laboratories preparing ANDA submissions for esmolol generics require this compound as a certified reference standard to identify, quantify, and set acceptance criteria for the epoxide-related impurity in drug substance per ICH Q3A guidelines. ISO 17034-certified suppliers provide full characterization packages (HPLC, NMR, MS, TGA) in quantities from 10 mg to 100 mg suitable for method development, validation, and routine QC use [2].

Asymmetric Synthesis of Enantiopure Esmolol

Research groups and CDMOs pursuing enantiopure esmolol for chiral switch or patent-lifecycle strategies use racemic CAS 81147-94-6 as the substrate for Jacobsen hydrolytic kinetic resolution. Using (R,R)- or (S,S)-(salen)Co(III)-OAc catalyst (0.5–5 mol%) and water, the HKR produces the (S)- or (R)-epoxide in high ee, which is then ring-opened stereospecifically with isopropylamine to yield enantiopure esmolol [3]. This route circumvents the low overall yield (26%) of alternative chlorohydrin-based enzymatic resolution pathways.

Synthesis of N-Ethyl Esmolol and Related Impurity Standards

CROs and reference standard manufacturers synthesizing N-ethyl esmolol (Esmolol Impurity standard, CAS 2469273-97-8) and other structurally related esmolol impurities use CAS 81147-94-6 as the starting epoxide intermediate. Ring-opening with ethylamine (rather than isopropylamine) followed by HCl salt formation yields N-ethyl esmolol, a critical impurity reference material for esmolol drug product stability studies [1].

Application
Selection Property
Validation Focus
Generic esmolol API process development
Validated high-yield penultimate intermediate
Process yield verification under reflux conditions
ANDA impurity profiling and method validation
Certified impurity reference standard with full characterization
Purity and identity documentation per ICH Q3A
Chiral esmolol synthesis via HKR
Racemic epoxide substrate for Jacobsen HKR
Enantioselectivity and yield of HKR step
Esmolol impurity standard synthesis
Epoxide intermediate for N-alkyl esmolol analogs
Purity and structural confirmation of impurity standard
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